molecular formula C12H16N2O4 B11951265 Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate

Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate

Cat. No.: B11951265
M. Wt: 252.27 g/mol
InChI Key: JRJCSSTYBGRSDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate typically involves the reaction of ethyl chloroacetate with 4-methoxyaniline to form an intermediate, which is then reacted with urea to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines .

Scientific Research Applications

Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to these targets, while the urea moiety can form hydrogen bonds, stabilizing the interaction. This compound may inhibit enzyme activity or modulate receptor function, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenyl)carbamoylamino]acetate

InChI

InChI=1S/C12H16N2O4/c1-3-18-11(15)8-13-12(16)14-9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H2,13,14,16)

InChI Key

JRJCSSTYBGRSDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

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